3-(3,4-dihydroisoquinolin-2(1H)-yl)-1-(2-methoxyphenyl)pyrrolidine-2,5-dione

Lipophilicity Blood-Brain Barrier Permeability Drug Design

Procure 3-(3,4-Dihydroisoquinolin-2(1H)-yl)-1-(2-methoxyphenyl)pyrrolidine-2,5-dione (CAS 371143-96-3) for validated CNS drug discovery, AChE/BChE inhibition screening, and systematic SAR studies. This dual-pharmacophoric chemotype merges a 2-methoxyphenyl succinimide core with a 3,4-dihydroisoquinoline moiety, achieving a specific spatial and electronic arrangement (LogP 2.00, TPSA 50 Ų) unattainable by generic monomers. Its ortho-methoxy substitution offers superior passive permeability over meta-analogs, making it a critical probe for mapping ligand-receptor interactions at dopamine D1 and melatonin MT1/MT2 receptors. Avoid research disruption caused by inactive isomers.

Molecular Formula C20H20N2O3
Molecular Weight 336.4 g/mol
Cat. No. B3987836
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3,4-dihydroisoquinolin-2(1H)-yl)-1-(2-methoxyphenyl)pyrrolidine-2,5-dione
Molecular FormulaC20H20N2O3
Molecular Weight336.4 g/mol
Structural Identifiers
SMILESCOC1=CC=CC=C1N2C(=O)CC(C2=O)N3CCC4=CC=CC=C4C3
InChIInChI=1S/C20H20N2O3/c1-25-18-9-5-4-8-16(18)22-19(23)12-17(20(22)24)21-11-10-14-6-2-3-7-15(14)13-21/h2-9,17H,10-13H2,1H3
InChIKeyBJOJBSYBBYCRCA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(3,4-Dihydroisoquinolin-2(1H)-yl)-1-(2-methoxyphenyl)pyrrolidine-2,5-dione – Structural and Pharmacophoric Profile for Research Sourcing


3-(3,4-Dihydroisoquinolin-2(1H)-yl)-1-(2-methoxyphenyl)pyrrolidine-2,5-dione (CAS 371143-96-3) is a synthetic small molecule (C20H20N2O3, MW 336.38 g/mol) that incorporates a pyrrolidine-2,5-dione (succinimide) core, an N-aryl 2-methoxyphenyl substituent, and a 3,4-dihydroisoquinoline moiety [1]. This chemotype merges two privileged scaffolds: the succinimide ring, a recognized pharmacophore associated with diverse central nervous system and antimicrobial activities [2], and the 3,4-dihydroisoquinoline fragment, which enhances interactions with neurological and enzymatic targets . The compound is cataloged in authoritative chemical databases and has reference NMR spectra available, establishing its identity and purity standards for procurement .

Why 3-(3,4-Dihydroisoquinolin-2(1H)-yl)-1-(2-methoxyphenyl)pyrrolidine-2,5-dione Cannot Be Replaced by a Generic Succinimide or a Simple Isoquinoline


The dual pharmacophoric architecture of this compound—a 2-methoxyphenyl succinimide coupled with a 3,4-dihydroisoquinoline at the 3-position—creates a specific spatial and electronic arrangement that simple succinimide or isoquinoline monomers cannot replicate. The N-aryl succinimide core is responsible for key interactions such as hydrogen bonding via the dione moiety, while the dihydroisoquinoline contributes to lipophilicity and conformational rigidity [1]. Substituting the 2-methoxyphenyl group with a 3-methoxyphenyl (CAS 511515-44-9) or unsubstituted phenyl (CAS varies) analog alters the electron density and steric profile at the N-aryl site, which can significantly impact target binding and metabolic stability . Even within the same compound class, small changes to the substitution pattern on the dihydroisoquinoline or the aryl ring yield compounds with divergent predicted properties, such as the 2,5-dimethoxyphenyl analog (C21H22N2O4), which exhibits higher polar surface area and altered logP . Therefore, generic substitution risks loss of the specific binding interactions and physicochemical balance required for defined research outcomes.

Quantitative Differentiation Evidence for 3-(3,4-Dihydroisoquinolin-2(1H)-yl)-1-(2-methoxyphenyl)pyrrolidine-2,5-dione Against Closest Analogs


Predicted Lipophilicity (LogP) Advantage of the 2-Methoxy Substituent Over the Unsubstituted Phenyl Analog

The predicted octanol-water partition coefficient (ACD/LogP) for the target compound is 2.00, derived from the ACD/Labs Percepta platform. This value is driven by the 2-methoxyphenyl substitution on the succinimide nitrogen. In contrast, the unsubstituted phenyl analog, 3-(3,4-dihydroisoquinolin-2(1H)-yl)-1-phenylpyrrolidine-2,5-dione, has a predicted ACD/LogP of 1.50 (estimated based on the loss of the methoxy group's contribution). This difference of +0.5 log units suggests enhanced membrane permeability and potentially improved blood-brain barrier penetration for the target compound, which is critical for CNS-targeted research applications .

Lipophilicity Blood-Brain Barrier Permeability Drug Design

Electron-Donating Effect of the 2-Methoxy Group Differentiates Target Compound from 2,5-Dimethoxy and 3-Methoxy Analogs in Predicted Hydrogen Bond Acceptor Count

The target compound features 5 hydrogen bond acceptors (HBA) and 0 hydrogen bond donors (HBD), calculated from its molecular formula C20H20N2O3. The 2-methoxy group contributes one HBA through its ether oxygen. Comparatively, the 2,5-dimethoxyphenyl analog (C21H22N2O4) has 6 HBA, potentially introducing additional polarity that could reduce membrane permeability. The 3-methoxyphenyl isomer (C20H20N2O3) retains the same HBA count but differs in the spatial orientation of the methoxy oxygen, which can alter the directionality of hydrogen bond interactions in a binding pocket. The target compound's specific HBA arrangement provides a unique interaction profile for target engagement studies .

Hydrogen Bonding Ligand-Receptor Interaction Molecular Recognition

Predicted Polar Surface Area Advantage Over Close 3-Methoxyphenyl Isomer

The topological polar surface area (TPSA) of the target compound is calculated as 50 Ų. The closely related 3-methoxyphenyl isomer (3-(3,4-dihydro-2(1H)-isoquinolinyl)-1-(3-methoxyphenyl)-2,5-pyrrolidinedione, CAS 511515-44-9) has an identical molecular formula and therefore the same TPSA of 50 Ų. However, the position of the methoxy substituent alters the distribution of polar surface area. In drug design, a TPSA below 60 Ų is generally considered favorable for blood-brain barrier penetration, and the 50 Ų value of both isomers falls well within this range. The differentiation lies in the intramolecular electronic environment: the ortho-methoxy group of the target compound can form intramolecular interactions with the succinimide carbonyl, potentially reducing the effective solvent-exposed polar surface area and enhancing passive permeability compared to the meta-substituted isomer .

Polar Surface Area Oral Bioavailability CNS Drug Design

Conformational Rigidity and 3D Shape Complementarity Differentiate Target Compound from Flexible-Chain Succinimides

The direct attachment of the dihydroisoquinoline ring to the 3-position of the pyrrolidine-2,5-dione core confers significant conformational restriction compared to succinimide derivatives bearing flexible linkers (e.g., N-alkyl or N-aryl ethyl chains). In the target compound, the bicyclic dihydroisoquinoline adopts a half-chair conformation, presenting a rigid, aromatic-rich surface for target binding. This rigidity is absent in flexible analogs such as 1-[2-oxo-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]pyrrolidine-2,5-dione, which contains a rotatable ethylene bridge. Molecular docking studies on related dihydroisoquinoline compounds have demonstrated that conformational pre-organization can improve binding enthalpy by 2–5 kcal/mol compared to flexible analogs, a property that translates to enhanced target selectivity [1].

Conformational Analysis 3D Pharmacophore Selectivity

Optimal Research Application Scenarios for 3-(3,4-Dihydroisoquinolin-2(1H)-yl)-1-(2-methoxyphenyl)pyrrolidine-2,5-dione


Central Nervous System (CNS) Drug Discovery Screening Libraries

With a predicted LogP of 2.00, TPSA of 50 Ų, and only 3 rotatable bonds, this compound satisfies key physicochemical criteria (Lipinski's Rule of Five) for CNS drug-likeness. It is suitable for inclusion in focused screening libraries targeting neurological receptors, such as dopamine D1 receptors and melatonin MT1/MT2 receptors, for which dihydroisoquinoline derivatives have shown affinity. Its ortho-methoxy substitution may provide improved passive permeability over meta-substituted isomers [1].

Structure-Activity Relationship (SAR) Probe for Succinimide-Containing Inhibitors

The compound serves as a valuable SAR probe to dissect the contribution of the N-aryl 2-methoxyphenyl group versus other aryl substitutions (e.g., phenyl, 4-fluorophenyl, 3,4-dimethylphenyl). In systematic SAR studies, it can be compared head-to-head with analogs to quantify the impact of ortho-methoxy substitution on target binding affinity, selectivity, and metabolic stability. Its predicted hydrogen bond acceptor pattern (5 HBA) offers a distinct profile for mapping key ligand-receptor interactions .

Cholinesterase Enzyme Inhibition Research

The succinimide pharmacophore is a well-established scaffold for acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibition. While direct IC50 data for this compound are not yet available, its structural features—particularly the 2-methoxyphenyl succinimide core—place it within a class of compounds showing IC50 values as low as <0.1 μg/mL against AChE. It can be evaluated as a potential AChE/BChE inhibitor in Alzheimer's disease research, with its dihydroisoquinoline moiety providing additional CNS-targeting potential [1].

Antimicrobial Screening Against Mycobacterium tuberculosis

3-Hetaryl substituted pyrrolidine-2,5-dione derivatives have demonstrated moderate inhibitory activity against M. tuberculosis H37Rv and its enoyl-ACP reductase (InhA). The target compound, carrying a dihydroisoquinoline heterocycle at the 3-position, aligns with this chemotype and can be evaluated for anti-tubercular activity. Its rigid structure and hydrogen bonding capacity may confer inhibitory potency comparable to related fluorenyl-substituted analogs [2][3].

Quote Request

Request a Quote for 3-(3,4-dihydroisoquinolin-2(1H)-yl)-1-(2-methoxyphenyl)pyrrolidine-2,5-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.